1-Ethoxy-4-fluoro-2-methylbenzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

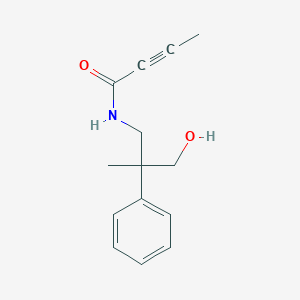

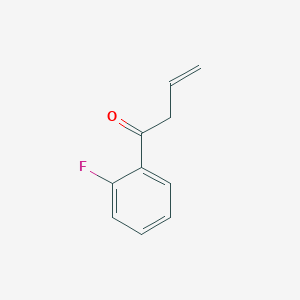

1-Ethoxy-4-fluoro-2-methylbenzene is a chemical compound with the molecular formula C9H11FO. It is a liquid at room temperature . The compound has a molecular weight of 154.18 .

Synthesis Analysis

The synthesis of 1-Ethoxy-4-fluoro-2-methylbenzene could potentially involve several steps. One possible method could be through electrophilic aromatic substitution, a common reaction in organic chemistry . This process involves the electrophile forming a sigma-bond to the benzene ring, generating a positively charged intermediate. In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .Molecular Structure Analysis

The molecular structure of 1-Ethoxy-4-fluoro-2-methylbenzene can be represented by the InChI code: 1S/C9H11FO/c1-3-11-9-5-4-8(10)6-7(9)2/h4-6H,3H2,1-2H3 . This code provides a unique identifier for the compound and can be used to generate a 3D structure .Physical And Chemical Properties Analysis

1-Ethoxy-4-fluoro-2-methylbenzene is a liquid at room temperature . It has a molecular weight of 154.18 . More specific physical and chemical properties such as boiling point, melting point, and solubility would require further experimental data.Aplicaciones Científicas De Investigación

Polymer Synthesis and Characterization

Polymers derived from compounds like 1-ethoxy-4-ethoxybenzene have been electrosynthesized and characterized, showing solubility in common organic solvents and well-defined polymeric structures. Their electrical conductivities and fluorescence properties were explored, providing insights into π-electron delocalization and excimer formation (T. Moustafid et al., 1991).

Electrochemical Fluorination

The electrochemical fluorination process of aromatic compounds, including those similar to 1-Ethoxy-4-fluoro-2-methylbenzene, has been studied to understand the mechanisms of fluorination on both the side-chain and the benzene ring. This research aids in comprehending the reactions and product profiles during fluorination processes (K. Momota et al., 1998).

Fluorogenic Reagents for Monitoring Reactions

A study on a fluorogenic aldehyde bearing a 1,2,3-triazole moiety useful for monitoring the progress of aldol reactions was conducted. The compound's fluorescence increases significantly upon reaction, serving as a valuable tool for real-time reaction monitoring and catalyst screening (Haiming Guo & F. Tanaka, 2009).

Molecular Ordering in Smectogenic Compounds

Research has been conducted on the molecular ordering of smectogenic compounds, providing insights into the interactions and phase transition behaviors of these materials. This is crucial for applications in liquid crystal technology and materials science (D. Ojha, 2005).

Photophysics of Poly(phenyleneethynylene)s

The effects of chromophore aggregation and planarization in poly(phenyleneethynylene)s were investigated through the photophysics of 1,4-diethynyl-2-fluorobenzene. This study highlights the impact of molecular structure on the photophysical properties, essential for the development of optoelectronic materials (M. Levitus et al., 2001).

Safety and Hazards

The compound is associated with certain hazards. The safety information pictograms indicate that it is a substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Propiedades

IUPAC Name |

1-ethoxy-4-fluoro-2-methylbenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FO/c1-3-11-9-5-4-8(10)6-7(9)2/h4-6H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUEGCPXWRHMZIR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)F)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11FO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Ethoxy-4-fluoro-2-methylbenzene | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3,4-dimethylbenzyl)-6-(thiomorpholinosulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2666409.png)

![2-[[1-[2-(2-Methoxyphenyl)acetyl]piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2666414.png)

![N-{2-[(3-methoxyphenyl)carbonyl]-3-methyl-1-benzofuran-5-yl}pyridine-3-carboxamide](/img/structure/B2666416.png)

![2-Chloro-N-[4-(1-methylpyrrol-2-yl)butan-2-yl]propanamide](/img/structure/B2666420.png)

![N-Methyl-N-[(1-phenylpyrazol-3-yl)methyl]oxirane-2-carboxamide](/img/structure/B2666421.png)

![N-(3-(benzo[d]thiazol-2-yl)phenyl)-5-(furan-2-yl)isoxazole-3-carboxamide](/img/structure/B2666424.png)

![N-(2,5-dichlorophenyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2666426.png)